1-(Difluoromethyl)naphthalene-3-acetic acid
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Overview
Description
1-(Difluoromethyl)naphthalene-3-acetic acid is an organic compound with the molecular formula C13H10F2O2 and a molecular weight of 236.21 g/mol . This compound is characterized by the presence of a difluoromethyl group attached to a naphthalene ring, which is further connected to an acetic acid moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Difluoromethyl)naphthalene-3-acetic acid can be achieved through several synthetic routes. One common method involves the difluoromethylation of naphthalene derivatives. This process typically employs difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often include the use of metal catalysts to facilitate the transfer of the difluoromethyl group to the naphthalene ring. Industrial production methods may involve large-scale difluoromethylation processes that are optimized for efficiency and yield .
Chemical Reactions Analysis
1-(Difluoromethyl)naphthalene-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethyl)naphthalene-3-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-3-acetic acid involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
1-(Difluoromethyl)naphthalene-3-acetic acid can be compared with other similar compounds such as:
1-Naphthaleneacetic acid: This compound lacks the difluoromethyl group and has different chemical properties and applications.
2-Naphthaleneacetic acid: Similar to 1-naphthaleneacetic acid but with a different position of the acetic acid moiety on the naphthalene ring.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another difluoromethylated compound with distinct chemical and biological properties
Properties
Molecular Formula |
C13H10F2O2 |
---|---|
Molecular Weight |
236.21 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O2/c14-13(15)11-6-8(7-12(16)17)5-9-3-1-2-4-10(9)11/h1-6,13H,7H2,(H,16,17) |
InChI Key |
TYJFLKVNALFJQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)F)CC(=O)O |
Origin of Product |
United States |
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